N,N-dimethyl-4-(4-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)aniline
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Overview
Description
N,N-dimethyl-4-(4-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)aniline is a complex organic compound with a unique structure that includes a tetrahydroquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable quinazoline derivative. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. For example, the reaction may be carried out in the presence of a palladium catalyst and a solvent such as toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or quinazoline moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
N,N-dimethyl-4-(4-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylaniline
Uniqueness
N,N-dimethyl-4-(4-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)aniline is unique due to its tetrahydroquinazoline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)aniline |
InChI |
InChI=1S/C22H23N3/c1-25(2)18-14-12-17(13-15-18)22-23-20-11-7-6-10-19(20)21(24-22)16-8-4-3-5-9-16/h3-15,21-24H,1-2H3 |
InChI Key |
AAIYSXIMXMHFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(C3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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